molecular formula C22H26N2O3 B2736645 1-(4-acetylphenyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 900019-00-3

1-(4-acetylphenyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2736645
CAS No.: 900019-00-3
M. Wt: 366.461
InChI Key: PDIHQWXDNTZXSA-UHFFFAOYSA-N
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Description

1-(4-acetylphenyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with an acetylphenyl group and a methoxyphenylmethyl group, making it a unique structure for studying its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-acetylphenyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of piperidine with 4-acetylphenyl chloride, followed by the introduction of the methoxyphenylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-acetylphenyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-acetylphenyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(4-acetylphenyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
  • 1-(4-acetylphenyl)-N-[(4-hydroxyphenyl)methyl]piperidine-4-carboxamide
  • 1-(4-acetylphenyl)-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide

Uniqueness

1-(4-acetylphenyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is unique due to the presence of both acetyl and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to similar compounds, making it a valuable subject for research in various scientific fields.

Properties

IUPAC Name

1-(4-acetylphenyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-16(25)18-5-7-20(8-6-18)24-13-11-19(12-14-24)22(26)23-15-17-3-9-21(27-2)10-4-17/h3-10,19H,11-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIHQWXDNTZXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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